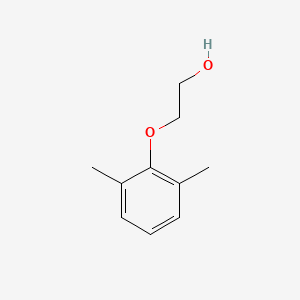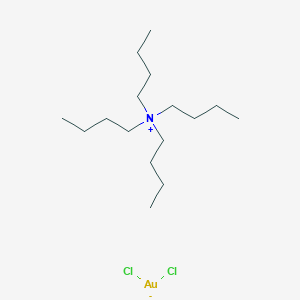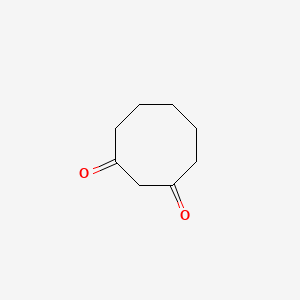
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Vue d'ensemble
Description
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is a methylated flavone found in Artemisia frigida . It is a natural product also found in Gardenia sootepensis, Artemisia herba-alba, and other organisms .
Molecular Structure Analysis
The molecular formula of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is C18H16O8 . The structure includes a flavone backbone, which is a type of flavonoid, with three hydroxy groups and three methoxy groups attached .Chemical Reactions Analysis
Specific chemical reactions involving 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone are not provided in the available resources. As a flavone, it may participate in reactions typical of this class of compounds .Physical And Chemical Properties Analysis
The molecular weight of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is 360.3 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, and others can be found in the PubChem database .Applications De Recherche Scientifique
- Neuroprotection
- Summary of Application : This compound has been studied for its neuroprotective effects, particularly against neuronal oxidative damage .
- Methods of Application : In one study, neuronal cells were treated with various concentrations of this compound to assess its protective effect .
- Results : The study found that this compound could potentially protect neuronal cells against oxidative damage .
- Pharmacological Research
- Summary of Application : This compound has been used in pharmacological research, particularly in the study of its potential therapeutic effects .
- Methods of Application : In pharmacological studies, this compound is typically administered to laboratory animals or applied to cells in a petri dish to observe its effects .
- Results : The results of these studies can vary widely depending on the specific research question and experimental design .
- Chemical Research
- Summary of Application : This compound has been used in chemical research, particularly in the study of its structure and properties .
- Methods of Application : In chemical studies, this compound is typically analyzed using various spectroscopic techniques to determine its structure and properties .
- Results : The results of these studies can provide valuable information about the compound’s structure and properties .
Safety And Hazards
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBOOVZSTMWOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



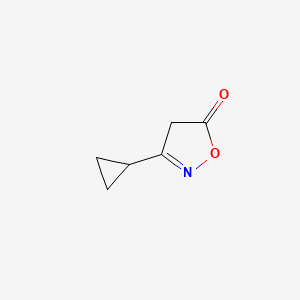
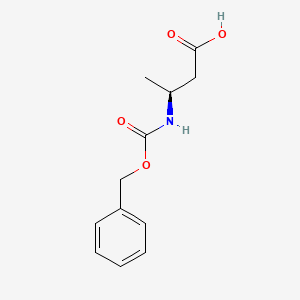

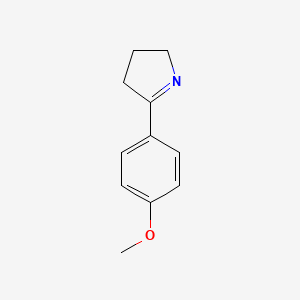
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)
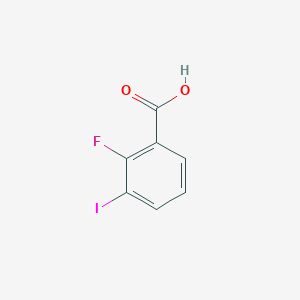
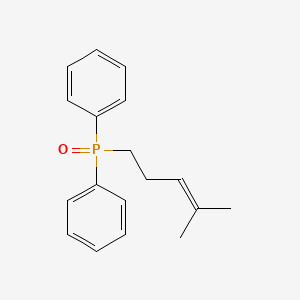
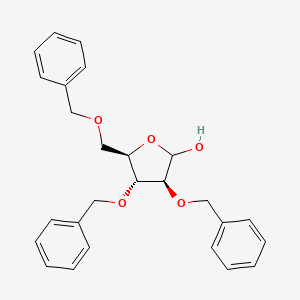
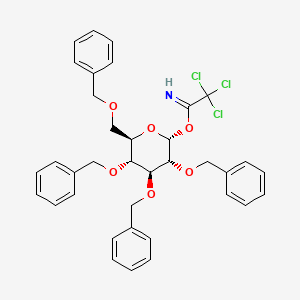
![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)
![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)
